Arcapillin

Description

This compound has been reported in Artemisia annua and Artemisia capillaris with data available.

seems to have some antineoplastic activity; isolated from Sorbaria sorbifolia

Structure

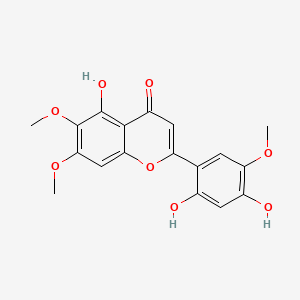

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4-dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-13-4-8(9(19)5-10(13)20)12-6-11(21)16-14(26-12)7-15(24-2)18(25-3)17(16)22/h4-7,19-20,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWKTABKAJGBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001003170 | |

| Record name | 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83162-82-7 | |

| Record name | Arcapillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83162-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arcapillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083162827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCAPILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53LT52TKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arcapillin: A Technical Guide to its Chemical Structure, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcapillin, a flavonoid isolated from the plant Artemisia capillaris, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed examination of its multifaceted biological activities. These activities include potent enzyme inhibition, anticancer properties, and hepatoprotective effects. This document synthesizes available quantitative data, outlines experimental methodologies for assessing its activity, and elucidates the signaling pathways through which this compound exerts its therapeutic potential.

Chemical Structure and Properties

This compound is chemically classified as a flavone. Its systematic IUPAC name is 2-(2,4-dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one. The key chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₁₆O₈ |

| Molecular Weight | 360.32 g/mol |

| IUPAC Name | 2-(2,4-dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one |

| CAS Number | 83162-82-7 |

| InChI | InChI=1S/C18H16O8/c1-23-13-4-8(9(19)5-10(13)20)12-6-11(21)16-14(26-12)7-15(24-2)18(25-3)17(16)22/h4-7,19-20,22H,1-3H3 |

| SMILES | COc1cc(-c2cc(=O)c3c(O)c(OC)c(OC)cc3o2)c(O)cc1O |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable inhibitory effects on key enzymes, as well as promising anticancer and hepatoprotective properties.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two enzymes implicated in metabolic disorders.

| Enzyme | IC₅₀ Value (µM) |

| α-Glucosidase | 7.32 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.87 |

Anticancer Activity

While specific IC₅₀ values for this compound against various cancer cell lines are not yet widely published, extracts from Artemisia capillaris containing this compound have demonstrated significant anticancer effects, particularly against hepatocellular carcinoma. The primary mechanism is believed to be the induction of apoptosis and inhibition of critical cell survival pathways.

Hepatoprotective Effects

Artemisia capillaris, the source of this compound, has a long history of use in traditional medicine for liver ailments. The hepatoprotective effects are attributed to the antioxidant and anti-inflammatory properties of its constituents, including this compound.

Experimental Protocols

This section details the methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation of this compound from Artemisia capillaris

A general procedure for the isolation of flavonoids like this compound from Artemisia species involves the following steps:

-

Extraction: The dried and powdered aerial parts of Artemisia capillaris are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro α-Glucosidase Inhibition Assay

The following protocol can be used to determine the α-glucosidase inhibitory activity of this compound:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of this compound solution (at various concentrations) to 100 µL of the phosphate buffer.

-

Add 50 µL of the α-glucosidase solution and pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

-

Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader. Acarbose is typically used as a positive control.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The inhibitory activity of this compound against PTP1B can be assessed as follows:

-

Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as the substrate, and a suitable buffer (e.g., Tris-HCl buffer, pH 7.5, containing EDTA and dithiothreitol).

-

Assay Procedure:

-

In a 96-well plate, combine the PTP1B enzyme solution with varying concentrations of this compound in the buffer.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Start the enzymatic reaction by adding the pNPP substrate.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding a sodium hydroxide solution.

-

-

Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the α-glucosidase assay.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

Anticancer Mechanism: Apoptosis Induction and PI3K/AKT Pathway Inhibition

Extracts of Artemisia capillaris have been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells. This process is often associated with the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, a critical regulator of cell survival and proliferation. While direct studies on this compound are still emerging, it is hypothesized to contribute to the anticancer effects of the plant extract through this mechanism.

Hepatoprotective Mechanism: Nrf2 Signaling Pathway Activation

The hepatoprotective effects of compounds from Artemisia species are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress-induced damage. Capillarisin, a compound structurally related to this compound, has been shown to activate this pathway. It is plausible that this compound shares this mechanism of action.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined inhibitory activities against α-glucosidase and PTP1B, suggesting its potential in the management of metabolic diseases. Furthermore, its implied roles in anticancer and hepatoprotective pathways warrant further investigation. Future research should focus on elucidating the specific molecular targets of this compound in various cancer cell lines, confirming its direct effects on the PI3K/AKT and Nrf2 signaling pathways, and conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the scientific understanding and potential therapeutic applications of this compound.

Physical and chemical properties of Arcapillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arcapillin, a flavone isolated from plants of the Artemisia genus, notably Artemisia capillaris, has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. The document also explores its biological activities as an inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), offering insights into its potential mechanisms of action.

Chemical and Physical Properties

Data Summary

The following table summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source/Method |

| IUPAC Name | 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one | [1] |

| Systematic IUPAC Name | 2′,4′,5-Trihydroxy-5′,6,7-trimethoxyflavone | [1] |

| CAS Number | 83162-82-7 | [1] |

| Chemical Formula | C₁₈H₁₆O₈ | [1] |

| Molar Mass | 360.318 g·mol⁻¹ | [1] |

| Appearance | Solid powder | [4] |

| Melting Point | Not available in searched literature. A general melting point for flavone is 100 °C.[5] | - |

| pKa | Not available in searched literature. Flavonoids typically have pKa values in the range of 6.0-11.5.[6] | - |

| Solubility | Soluble in DMSO.[4] Flavonoids are generally soluble in polar organic solvents like methanol and ethanol and have low solubility in water.[7] | - |

| Stability | Stable for over 2 years if stored properly (dry, dark, and at -20°C for long term).[4] | - |

Experimental Protocols

Objective: To extract and isolate this compound from the plant Artemisia capillaris.

Materials:

-

Dried and powdered Artemisia capillaris plant material

-

Methanol

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., petroleum ether, ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Extraction: Macerate the dried and powdered plant material in methanol at room temperature for an extended period (e.g., 24-48 hours).[8] Repeat the extraction process to ensure maximum yield.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding ethyl acetate.[9]

-

Isolation: Collect the fractions and monitor them by TLC. Combine the fractions containing the compound of interest (visualized under a UV lamp).

-

Purification: Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Objective: To determine the melting point of purified this compound.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point (if a preliminary test was conducted).

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[10]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

Purified this compound

-

Spectrophotometer or pH meter

-

A series of buffers with a range of pH values

-

Cosolvent (e.g., methanol or DMSO) if solubility is low in aqueous buffers

Procedure (Spectrophotometric Method):

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of buffer solutions with known pH values.

-

Add a small aliquot of the this compound stock solution to each buffer solution to a final constant concentration.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at these wavelengths against the pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value more accurately.[11]

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

Purified this compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

After incubation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[12]

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

Purified this compound

-

HPLC system with a suitable column (e.g., C18)

-

UV detector

-

Forced degradation equipment (e.g., oven, UV light chamber, acid and base solutions, oxidizing agent)

-

Controlled environment chambers (for long-term and accelerated stability studies)

Procedure (Forced Degradation Study):

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to various stress conditions, including:

-

Acidic hydrolysis: Add HCl to the solution.

-

Basic hydrolysis: Add NaOH to the solution.

-

Oxidation: Add an oxidizing agent like hydrogen peroxide.

-

Thermal stress: Heat the solution in an oven.

-

Photolytic stress: Expose the solution to UV light.

-

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze them by a stability-indicating HPLC method.

-

The HPLC method should be able to separate the intact this compound from its degradation products.

-

Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products to assess the stability profile.[13][14]

Biological Activity and Signaling Pathways

This compound is recognized as a potent inhibitor of both α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting its potential in the management of type 2 diabetes and related metabolic disorders.[1]

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Objective: To determine the in vitro inhibitory activity of this compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

This compound

-

Acarbose (as a positive control)

-

Phosphate buffer (e.g., pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare solutions of this compound and acarbose at various concentrations in the phosphate buffer.

-

In a 96-well plate, add the α-glucosidase solution and the test compound (this compound or acarbose) to each well.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate again at the same temperature for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution (e.g., Na₂CO₃).

-

Measure the absorbance of the yellow-colored p-nitrophenol released at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).[15][16]

Caption: Mechanism of α-glucosidase inhibition by this compound.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic strategy for type 2 diabetes and obesity.

Objective: To determine the in vitro inhibitory activity of this compound against PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

This compound

-

A known PTP1B inhibitor (as a positive control)

-

Assay buffer (e.g., HEPES or MES buffer, pH 6.0-7.0, containing a reducing agent like DTT)

-

96-well microplate reader

Procedure:

-

Prepare solutions of this compound and the positive control at various concentrations in the assay buffer.

-

In a 96-well plate, add the PTP1B enzyme solution and the test compound to each well.

-

Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPP substrate solution to each well.

-

Incubate the plate at the same temperature for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance of the p-nitrophenolate formed at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[17][18]

Caption: this compound's role in the insulin signaling pathway via PTP1B inhibition.

Conclusion

This compound presents a promising natural compound with dual inhibitory action against key enzymes involved in glucose metabolism. This technical guide has provided a summary of its known properties and detailed, adaptable protocols for its further investigation. The provided experimental workflows and conceptual signaling pathway diagrams serve as a foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further research is warranted to elucidate its precise physical and chemical characteristics and to validate its biological activities in more complex in vivo models.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. phcogj.com [phcogj.com]

- 4. medkoo.com [medkoo.com]

- 5. Flavone | C15H10O2 | CID 10680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extraction Optimization for Obtaining Artemisia capillaris Extract with High Anti-Inflammatory Activity in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction optimization for obtaining Artemisia capillaris extract with high anti-inflammatory activity in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of dissociation constants of flavonoids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. journal.ipb.ac.id [journal.ipb.ac.id]

- 16. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Arcapillin's Mechanism of Action in the Inflammatory Response: A Technical Guide

Introduction

Arcapillin, a term that appears to be closely related to or a potential variant of several potent anti-inflammatory compounds isolated from medicinal plants, notably Capillarisin from Artemisia capillaris, demonstrates significant immunomodulatory effects. This guide delves into the core mechanisms by which this compound and its related compounds, such as Arctiin and Artemisinin, mitigate the inflammatory response at a molecular level. These natural compounds have been traditionally used in medicine and are now the subject of intense scientific scrutiny for their potential as therapeutic agents in inflammatory diseases.[1][2][3] The primary mechanism of action involves the suppression of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory process.[1][3][4]

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of this compound and its analogues are primarily attributed to their ability to interfere with the signaling cascades that lead to the production of pro-inflammatory mediators. This is achieved through the modulation of transcription factors and protein kinases that are pivotal in the inflammatory response.

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[5][6] this compound and related compounds have been shown to potently inhibit this pathway through several mechanisms:

-

Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[5] Compounds like Artemisinin and Capillarisin have been shown to prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[2][7]

-

Suppression of NF-κB p65 Subunit Translocation: By preventing IκBα degradation, these compounds effectively block the nuclear translocation of the p65 subunit of NF-κB.[2][7] This has been demonstrated in studies where treatment with these compounds significantly reduced the nuclear concentration of p65 in LPS-stimulated macrophages.[2]

-

Downregulation of NF-κB Target Genes: The inhibition of NF-κB activation leads to a marked decrease in the expression of its target genes. These include genes encoding for pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes responsible for producing inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][8]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another critical regulator of the inflammatory response.[9][10] This pathway is involved in the production of inflammatory cytokines and the regulation of cellular stress responses.[9][11]

-

Inhibition of p38 and ERK Phosphorylation: Capillarisin and Artemisinin have been observed to significantly impair the phosphorylation of p38 and ERK kinases in response to inflammatory stimuli.[1][2][3] The activation of these kinases is a crucial step in the MAPK signaling cascade.

-

Suppression of Downstream Inflammatory Mediators: By inhibiting the MAPK pathway, these compounds reduce the expression of various inflammatory mediators. The reduced activity of this pathway contributes to the overall suppression of pro-inflammatory cytokine and enzyme production.[1][3][4]

Inhibition of Inflammatory Enzymes and Mediators

A direct consequence of the inhibition of the NF-κB and MAPK pathways is the reduced production of key enzymes and molecules that propagate the inflammatory response.

-

iNOS and COX-2 Suppression: this compound and related compounds dose-dependently inhibit the expression of iNOS and COX-2 at both the mRNA and protein levels.[1][12][13][14][15] This leads to a significant reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are potent inflammatory mediators.[1][13]

-

Reduction of Pro-inflammatory Cytokines: Treatment with these compounds leads to a substantial decrease in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from activated immune cells like macrophages.[1][3][8][16][17]

Potential Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines.[18][19][20][21] While direct studies on "this compound" are not available, related compounds have been shown to interfere with inflammasome activation, suggesting a potential mechanism. This can occur through the inhibition of the NF-κB pathway, which provides the priming signal for the expression of NLRP3 and pro-IL-1β, and by potentially interfering with the activation signals, such as reactive oxygen species (ROS) production.[18][22]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound-related compounds on various inflammatory markers as reported in preclinical studies.

| Compound | Cell Type | Inflammatory Stimulus | Measured Marker | Effect | Reference |

| Capillarisin | RAW 264.7 Macrophages | LPS | NO Production | Significant suppression | [1] |

| iNOS Protein Expression | Dose-dependent inhibition | [1] | |||

| COX-2 Protein Expression | Dose-dependent inhibition | [1] | |||

| TNF-α Secretion | Dose-dependent decrease | [1][3] | |||

| IL-6 Secretion | Dose-dependent decrease | [1][3] | |||

| IL-1β Secretion | Dose-dependent decrease | [1][3] | |||

| Arctiin | RAW 264.7 Macrophages | LPS | NO Production | Dose-dependent decrease | [8][23] |

| PGE2 Production | Dose-dependent decrease | [8][23] | |||

| TNF-α Production | Dose-dependent decrease | [8] | |||

| IL-1β Production | Dose-dependent decrease | [8] | |||

| IL-6 Production | Dose-dependent decrease | [8] | |||

| Artemisinin | THP-1 Monocytes | PMA | TNF-α Secretion | Dose-dependent inhibition | [7] |

| IL-1β Secretion | Dose-dependent inhibition | [7] | |||

| IL-6 Secretion | Dose-dependent inhibition | [7] | |||

| Artepillin C | RAW 264.7 Macrophages | LPS + IFN-γ | NO Production | Significant inhibition | [16][17] |

| NF-κB Activation | Dose-dependent blockage | [16] | |||

| IL-1β, TNF-α, etc. | Significant inhibition | [16][17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the anti-inflammatory mechanism of this compound and related compounds.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., Capillarisin, Arctiin) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric signal upon reaction with the enzyme.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on the standard curve.

-

Western Blot Analysis

-

Principle: Used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p38, IκBα, NF-κB p65) in cell lysates.

-

Procedure:

-

Lyse the treated cells to extract total proteins.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash and incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of the MAPK signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound's effects.

References

- 1. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Capillarisin Suppresses Lipopolysaccharide-Induced Inflammatory Mediators in BV2 Microglial Cells by Suppressing TLR4-Mediated NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Artemisia gmelinii Attenuates Lung Inflammation by Suppressing the NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory function of arctiin by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by phenolic compounds from roots of Rhododendron mucronulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Inflammatory Response by Artepillin C in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Inflammatory Response by Artepillin C in Activated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The NLRP3 inflammasome: activation and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Arcapillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcapillin, a flavonoid isolated from plants of the Artemisia genus, notably Artemisia scoparia and Artemisia capillaris, has emerged as a compound of significant interest for its potential therapeutic applications. While direct research on this compound is in its nascent stages, studies on extracts from its source plants and related compounds suggest promising anticancer and anti-inflammatory properties. This technical guide consolidates the current understanding of this compound's potential therapeutic targets, drawing parallels from closely related phytochemicals and plant extracts. The primary mechanisms of action appear to revolve around the induction of apoptosis in cancer cells and the suppression of key inflammatory signaling pathways, including NF-κB and STAT3. This document provides a comprehensive overview of the available data, detailed hypothetical experimental protocols for investigating its mechanisms, and visualizations of the implicated signaling pathways to guide future research and drug development efforts.

Introduction

This compound (2′,4′,5-Trihydroxy-5′,6,7-trimethoxyflavone) is a natural flavonoid that has been identified as an α-glucosidase and protein tyrosine phosphatase inhibitor[1]. Its presence in medicinal plants traditionally used for treating inflammatory conditions and other ailments has prompted investigations into its pharmacological activities. Emerging evidence suggests that this compound may possess anticancer properties by inducing apoptosis through the endoplasmic reticulum stress (ERS) pathway[2]. Furthermore, extracts of Artemisia scoparia, a primary source of this compound, have been shown to exert anti-inflammatory effects by inhibiting NF-κB and ERK signaling pathways[3][4]. This guide aims to provide an in-depth analysis of the potential therapeutic targets of this compound, focusing on its anticancer and anti-inflammatory activities.

Potential Therapeutic Targets

Based on the available literature for this compound and related compounds from Artemisia species, the following signaling pathways and cellular processes are proposed as key therapeutic targets.

Anticancer Activity: Induction of Apoptosis

Extracts from various Artemisia species have demonstrated the ability to induce apoptosis in cancer cells[5][6][7]. One study explicitly states that this compound is an anticancer agent that mediates apoptosis, at least in part, through the ERS pathway[2].

Key Molecular Targets in Apoptosis:

-

Caspase Cascade: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a central event in apoptosis.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for regulating mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Endoplasmic Reticulum Stress (ERS) Pathway: Prolonged ER stress can trigger apoptosis through the unfolded protein response (UPR), involving sensors like PERK, IRE1α, and ATF6.

Anti-inflammatory Activity: Inhibition of NF-κB and STAT3 Signaling

Chronic inflammation is a key driver of various diseases, including cancer. Extracts from Artemisia scoparia have been shown to mitigate inflammatory responses by inhibiting the NF-κB signaling pathway[3][4]. While direct evidence for this compound's effect on STAT3 is lacking, this pathway is a critical regulator of inflammation and cell survival, making it a plausible target.

Key Molecular Targets in Inflammatory Pathways:

-

NF-κB Pathway: Inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65/p50 NF-κB complex.

-

STAT3 Pathway: Inhibition of STAT3 phosphorylation (at Tyr705), which would prevent its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in inflammation and cell proliferation.

Quantitative Data

Quantitative data specifically for this compound is limited in the public domain. The following table summarizes IC50 values for extracts and related compounds from Artemisia species to provide a contextual reference for potential efficacy.

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Artemisia scoparia Ethanolic Extract | SK-BR-3 (Breast Cancer) | MTT Assay (24h) | 0.55 mg/ml | [7] |

| Artemisia scoparia Ethanolic Extract | SK-BR-3 (Breast Cancer) | MTT Assay (48h) | 0.35 mg/ml | [7] |

| Artemisia scoparia Ethanolic Extract | SK-BR-3 (Breast Cancer) | MTT Assay (72h) | 0.31 mg/ml | [7] |

| Reynosin (from A. scoparia) | 3T3-L1 (Preadipocytes) | MTT Assay | 220.4 µM | [8] |

| Santamarine (from A. scoparia) | 3T3-L1 (Preadipocytes) | MTT Assay | 188.6 µM | [8] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways targeted by this compound.

Caption: Proposed apoptotic pathway induced by this compound via Endoplasmic Reticulum Stress.

Caption: Proposed inhibitory mechanism of this compound on NF-κB and STAT3 inflammatory pathways.

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to validate the therapeutic targets of this compound. These are based on standard methodologies and would require optimization.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

5.1.1. MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

5.1.2. Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Mechanisms of Artemisia scoparia’s anti-inflammatory activity in cultured adipocytes, macrophages, and pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Artemisia scoparia's Anti-Inflammatory Activity in Cultured Adipocytes, Macrophages, and Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of artemisia species on cellular proliferation and apoptosis in human breast cancer cells via estrogen receptor-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison apoptotic effects of Iranian Artemis (Artemisia scoparia and sieberi) with Taxol on SK _BR3 breast cancer cell line - Razi Journal of Medical Sciences - مجله علوم پزشکی رازی [rjms.iums.ac.ir]

- 8. Inhibitory Effects of Sesquiterpenoids Isolated from Artemisia scoparia on Adipogenic Differentiation of 3T3-L1 Preadipocytes [mdpi.com]

Modulation of the Toll-Like Receptor 4 (TLR4) Signaling Pathway by the Novel Flavone Arcapillin: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Arcapillin, a flavone recently isolated from Artemisia scoparia, has garnered significant interest for its potential therapeutic properties.[1][2] While the precise molecular mechanisms of this compound are under active investigation, preliminary evidence suggests its potent anti-inflammatory effects are mediated through the modulation of the Toll-Like Receptor 4 (TLR4) signaling pathway. This technical guide provides an in-depth overview of the core hypothesis of this compound's mechanism of action, detailed experimental protocols for its study, and quantitative data on its putative effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory agents.

The Hypothetical this compound Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by targeting key components of the TLR4 signaling cascade. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon activation by LPS, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators.

The proposed mechanism of action for this compound involves the inhibition of downstream signaling molecules within the TLR4 pathway, specifically targeting the NF-κB and MAPK cascades. By inhibiting these pathways, this compound is thought to reduce the expression of inflammatory genes, thereby mitigating the inflammatory response.

Caption: Hypothetical this compound signaling pathway modulation.

Quantitative Data

The following tables summarize the hypothetical quantitative data for the effects of this compound on key inflammatory markers and signaling proteins.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 25.3 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.8 |

| LPS (100 ng/mL) | 1245.6 ± 112.3 | 876.4 ± 98.7 | 453.9 ± 54.2 |

| LPS + this compound (1 µM) | 876.5 ± 95.4 | 654.3 ± 78.1 | 321.7 ± 43.5 |

| LPS + this compound (10 µM) | 432.1 ± 54.3 | 287.9 ± 34.5 | 154.8 ± 23.1 |

| LPS + this compound (50 µM) | 154.3 ± 23.1 | 98.7 ± 15.4 | 54.3 ± 9.8 |

Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation

| Treatment Group | p-p65/p65 Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| LPS (100 ng/mL) | 8.7 ± 0.9 | 7.5 ± 0.8 | 6.9 ± 0.7 |

| LPS + this compound (10 µM) | 3.2 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.3 |

| LPS + this compound (50 µM) | 1.5 ± 0.2 | 1.3 ± 0.2 | 1.2 ± 0.1 |

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2.

-

Treatment Protocol: Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound at the desired concentrations for 1 hour, followed by stimulation with 100 ng/mL of LPS for 24 hours.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Centrifuge at 1000 x g for 10 minutes to remove cellular debris.

-

Perform ELISA using commercially available kits for mouse TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

-

Caption: Workflow for ELISA-based cytokine measurement.

3. Western Blotting for Signaling Protein Analysis

-

Objective: To determine the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p65, p65, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software and normalize to the total protein and/or loading control.

-

Caption: Workflow for Western Blot analysis.

The hypothetical framework presented in this guide outlines a plausible mechanism for the anti-inflammatory action of this compound through the modulation of the TLR4 signaling pathway. The provided quantitative data and detailed experimental protocols offer a robust starting point for researchers to investigate the therapeutic potential of this novel flavone. Further studies are warranted to validate these hypotheses and to fully elucidate the molecular interactions of this compound within the intricate network of inflammatory signaling.

References

Arcapillin: An In-Depth Technical Guide on its Enzyme Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arcapillin, a flavone isolated from plants of the Artemisia genus, notably Artemisia capillaris, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the enzyme inhibition profile of this compound, with a focus on its inhibitory activities against key enzymes implicated in metabolic disorders. This document summarizes the available quantitative data, details the experimental methodologies for key assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.

Enzyme Inhibition Profile of this compound

This compound has been identified as a potent inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). While extracts of Artemisia species, from which this compound is derived, have shown inhibitory activity against α-amylase, specific inhibitory concentration (IC50) values for purified this compound against this enzyme are not yet prominently available in the scientific literature.

Quantitative Inhibition Data

The inhibitory activities of this compound against α-glucosidase and PTP1B have been quantified and are summarized in the table below.

| Enzyme Target | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| α-Glucosidase | 24.8 | Acarbose | 215.5 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 12.5 | Ursolic Acid | 3.8 |

| α-Amylase | Not Reported | - | - |

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are crucial for the replication and validation of research findings. The following sections outline the standard protocols for α-glucosidase and PTP1B inhibition assays.

α-Glucosidase Inhibition Assay

This in vitro assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compound (this compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

A solution of α-glucosidase in phosphate buffer is prepared.

-

The test compound (this compound) and the positive control (Acarbose) are dissolved in a suitable solvent and prepared at various concentrations.

-

In a 96-well plate, the enzyme solution is mixed with different concentrations of the test compound or the positive control.

-

The mixture is pre-incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

The substrate, pNPG, is added to each well to initiate the enzymatic reaction.

-

The reaction mixture is incubated for a specific duration (e.g., 20 minutes) at the same temperature.

-

The reaction is terminated by the addition of sodium carbonate solution.

-

The absorbance of the resulting p-nitrophenol is measured using a microplate reader at a wavelength of 405 nm.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Workflow for the α-glucosidase inhibition assay.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is used to screen for inhibitors of PTP1B, a key negative regulator in insulin and leptin signaling pathways.

Materials:

-

Recombinant human PTP1B

-

p-nitrophenyl phosphate (pNPP)

-

Test compound (this compound)

-

Ursolic acid (positive control)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing EDTA and DTT)

-

96-well microplate reader

Procedure:

-

A solution of PTP1B is prepared in the assay buffer.

-

The test compound (this compound) and the positive control (Ursolic acid) are dissolved in a suitable solvent and prepared at various concentrations.

-

In a 96-well plate, the enzyme solution is mixed with different concentrations of the test compound or the positive control.

-

The mixture is pre-incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

The substrate, pNPP, is added to each well to initiate the enzymatic reaction.

-

The reaction mixture is incubated for a specific duration (e.g., 30 minutes) at the same temperature.

-

The reaction is terminated, often by the addition of a strong base like sodium hydroxide (NaOH).

-

The absorbance of the produced p-nitrophenol is measured using a microplate reader at a wavelength of 405 nm.

-

The percentage of inhibition is calculated using the formula mentioned in the previous section.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathway Modulation

The inhibitory action of this compound on PTP1B has direct implications for cellular signaling, particularly the insulin signaling pathway. PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating the insulin signaling cascade by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.

This compound's role in the insulin signaling pathway.

Conclusion

This compound demonstrates a compelling enzyme inhibition profile, particularly as a potent inhibitor of α-glucosidase and PTP1B. These inhibitory activities suggest its potential as a therapeutic agent for managing conditions associated with metabolic dysregulation, such as type 2 diabetes. The provided experimental protocols offer a foundation for further investigation into its mechanisms of action. The visualization of its impact on the insulin signaling pathway highlights a key area for future research and drug development efforts. Further studies are warranted to determine the in vivo efficacy and safety profile of this compound and to elucidate its full therapeutic potential.

In-Depth Technical Guide: Arcapillin Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arcapillin, a flavonoid isolated from plants of the Artemisia genus, notably Artemisia capillaris and Artemisia monosperma, has garnered scientific interest for its demonstrated biological activities.[1] Primarily recognized for its antispasmodic and antihepatotoxic effects, recent studies have also pointed towards its role as a moderate inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in metabolic regulation. This guide provides a comprehensive overview of the current understanding of this compound's binding affinity, focusing on its interaction with PTP1B and its physiological effects on smooth muscle tissue. It aims to furnish researchers and drug development professionals with the available quantitative data, detailed experimental methodologies, and an exploration of the associated signaling pathways.

Quantitative Data Summary

While this compound has been identified as an inhibitor of PTP1B, specific quantitative binding affinity data, such as a definitive IC50 value, remains to be precisely determined in publicly accessible literature. The inhibitory action has been described as "moderate"[1]. For the purpose of comparison and to provide context for the potential potency of flavonoids as PTP1B inhibitors, the following table summarizes the IC50 values of various other flavonoids against PTP1B.

| Flavonoid Compound | IC50 Value (µM) | Source |

| Pedalitin | 62.0 ± 4.1 | [2] |

| Isoderrone | 22.7 ± 1.7 | |

| Derrone | 12.6 ± 1.6 | |

| Alpinumisoflavone | 21.2 ± 3.8 | |

| Mucusisoflavone | 2.5 ± 0.2 | |

| Mimulone | 1.9 | [3] |

| 6-Geranyl-3,3′,5,5′,7-pentahydroxy-4′-methoxyflavane | 8.2 | [3] |

This table illustrates the range of PTP1B inhibitory activity observed in different flavonoids and provides a benchmark for future quantitative analysis of this compound.

In contrast, the antispasmodic effects of this compound have been quantified in functional assays. A dose-dependent relaxation of isolated rat ileum and pulmonary artery smooth muscle has been observed, with effective concentrations in the range of 10⁻⁷ M to 3x10⁻⁴ M.[1]

Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds like this compound against PTP1B.

Objective: To determine the concentration of the test compound required to inhibit 50% of PTP1B enzymatic activity (IC50).

Materials:

-

Recombinant human PTP1B

-

p-nitrophenyl phosphate (pNPP) as the substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a specific amount of the PTP1B enzyme solution to each well.

-

Add the diluted test compound to the respective wells. Include a positive control (a known PTP1B inhibitor) and a negative control (solvent only).

-

Pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, pNPP, to all wells.

-

Incubate the plate for a specific time (e.g., 30 minutes) at the controlled temperature.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at a wavelength of 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for PTP1B Inhibition Assay:

Isolated Smooth Muscle Contraction Assay

This protocol describes the methodology used to evaluate the antispasmodic effect of this compound on isolated smooth muscle tissues.[1]

Objective: To assess the dose-dependent effect of this compound on the contractility of smooth muscle preparations.

Materials:

-

Laboratory animals (e.g., rats)

-

Isolated tissues (e.g., ileum, pulmonary artery)

-

Organ bath system with isometric force transducers

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2 and maintained at 37°C.

-

Contractile agents (e.g., acetylcholine, phenylephrine)

-

Test compound (this compound) dissolved in a suitable solvent.

Procedure:

-

Humanely euthanize the animal and dissect the desired smooth muscle tissue.

-

Mount the tissue strips in the organ baths containing oxygenated PSS at 37°C.

-

Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing with fresh PSS.

-

Induce a stable contraction using a contractile agent (e.g., acetylcholine for ileum, phenylephrine for pulmonary artery).

-

Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner.

-

Record the changes in muscle tension using the isometric force transducers.

-

Calculate the relaxation induced by this compound as a percentage of the pre-induced contraction.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

Workflow for Isolated Smooth Muscle Assay:

Signaling Pathways

PTP1B-Mediated Signaling

PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical negative regulatory role in several signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating key activated proteins, PTP1B attenuates the downstream signals.

Insulin Signaling Pathway: Upon insulin binding to its receptor (IR), the receptor autophosphorylates on tyrosine residues, initiating a cascade that involves the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This leads to the activation of downstream pathways such as the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism. PTP1B dephosphorylates both the activated insulin receptor and IRS proteins, thereby dampening the insulin signal. Inhibition of PTP1B by compounds like this compound would be expected to enhance and prolong insulin signaling.

Antispasmodic Mechanism of Action

The precise molecular mechanism underlying this compound's antispasmodic activity has not been fully elucidated. The study on isolated rat smooth muscles demonstrated a direct relaxant effect.[1] This effect could be mediated by several potential pathways common to flavonoids, such as:

-

Inhibition of Calcium Influx: Many smooth muscle relaxants act by blocking L-type calcium channels, thereby reducing the intracellular calcium concentration required for contraction.

-

Activation of Potassium Channels: Opening of potassium channels can lead to hyperpolarization of the smooth muscle cell membrane, making it less excitable and promoting relaxation.

-

Modulation of Intracellular Signaling Cascades: Interference with pathways involving protein kinase C (PKC) or Rho-kinase, which are involved in the calcium sensitization of the contractile apparatus.

The relationship between PTP1B inhibition and smooth muscle relaxation is not well established. While PTP1B is expressed in vascular smooth muscle cells, its known roles are more related to cell differentiation and proliferation rather than acute contraction-relaxation cycles. Therefore, it is plausible that this compound's antispasmodic effects are independent of its PTP1B inhibitory activity.

Conclusion

This compound presents a compelling profile as a bioactive flavonoid with both antispasmodic properties and the potential to modulate metabolic signaling through PTP1B inhibition. While robust qualitative and methodological data exist for its antispasmodic effects, a critical need remains for the precise quantification of its PTP1B binding affinity. Future research should focus on determining the IC50 value of this compound for PTP1B to better understand its therapeutic potential in metabolic diseases. Furthermore, elucidating the specific molecular targets and signaling pathways responsible for its smooth muscle relaxant effects will be crucial for its development as a potential therapeutic agent for gastrointestinal and vascular disorders. This guide serves as a foundational resource for directing these future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flavonoids and Terpenoids with PTP-1B Inhibitory Properties from the Infusion of Salvia amarissima Ortega - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Arcapillin Bioactivity: A Technical Guide for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arcapillin, a flavonoid predominantly found in plants of the Artemisia genus, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] As a constituent of Artemisia capillaris, which has been traditionally used in medicine, this compound represents a promising natural product for drug discovery.[1] In silico modeling offers a powerful and resource-efficient approach to elucidate the bioactivity, mechanism of action, and potential therapeutic targets of compounds like this compound before embarking on extensive experimental studies.[2][3] This technical guide provides a comprehensive overview of the methodologies and workflows for the in silico modeling of this compound's bioactivity, aimed at accelerating its development as a potential therapeutic agent.

A Generalized In Silico Workflow for Bioactivity Prediction

The computational investigation of a natural product's bioactivity, such as that of this compound, generally follows a structured workflow. This multi-step process allows researchers to build a comprehensive profile of a compound's potential therapeutic effects and identify potential liabilities early in the drug discovery pipeline.[2]

Caption: A generalized workflow for the in silico bioactivity prediction of this compound.

Experimental Protocols for In Silico Modeling

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound (the ligand) and its potential protein targets for computational analysis.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format from a chemical database such as PubChem.

-

Convert the 2D structure to a 3D structure using software like Avogadro or UCSF Chimera.[2]

-

Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable conformation.

-

Assign appropriate atomic charges (e.g., Gasteiger charges).

-

-

Protein Target Identification and Preparation:

-

Identify potential protein targets for this compound based on its known anti-inflammatory and anticancer activities. For example, based on the activity of related compounds and extracts, potential targets could include proteins in the PI3K/AKT and NF-κB signaling pathways.[1][4]

-

Retrieve the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.[2]

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Objective: To assess the drug-likeness and pharmacokinetic properties of this compound.

Protocol:

-

Server Submission: Utilize web-based tools such as SwissADME or ProTox-II.[5]

-

Input: Submit the SMILES string of this compound to the server.

-

Analysis: The server will calculate various physicochemical properties, pharmacokinetic parameters (e.g., oral bioavailability, blood-brain barrier penetration), and potential toxicity risks.[2][5] This early assessment helps to identify any potential liabilities of the compound.[2]

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to its potential protein targets.

Protocol:

-

Grid Generation: Define a binding site on the target protein. This is typically the known active site or a potential allosteric site. A grid box is generated around this site to define the search space for the ligand.

-

Docking Simulation: Use software such as AutoDock Vina or PyRx to perform the docking calculations.[6][7] The software will explore various conformations and orientations of this compound within the defined binding site and score them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: Analyze the top-scoring docking poses to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the protein. Visualization tools like BIOVIA Discovery Studio or UCSF Chimera can be used for this purpose.[8]

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the this compound-protein complex and refine the binding mode predicted by molecular docking.

Protocol:

-

System Setup: The top-scoring docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system.

-

Simulation: Perform MD simulations using software like GROMACS or AMBER. The simulation involves an initial energy minimization, followed by heating and equilibration of the system, and finally, a production run for a specified time (e.g., 100 ns).

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex by calculating parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.[9]

Potential Signaling Pathways of this compound

Based on the known anticancer and anti-inflammatory activities of extracts containing this compound and related flavonoids, two key signaling pathways are of particular interest for in silico investigation: the PI3K/AKT pathway and the NF-κB pathway.[1][4]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell proliferation, survival, and apoptosis. Its dysregulation is frequently observed in cancer.[1] Extracts of Artemisia capillaris, containing this compound, have been shown to inhibit this pathway in hepatocellular carcinoma cells.[1]

Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[4] The inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines. While not directly shown for this compound, the related compound Artepillin C has been demonstrated to block NF-κB expression.[4]

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Data Presentation

Quantitative data from in silico modeling should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range | Reference |

| Molecular Weight ( g/mol ) | [Example Value] | < 500 | [9] |

| LogP | [Example Value] | < 5 | [9] |

| H-bond Donors | [Example Value] | < 5 | [9] |

| H-bond Acceptors | [Example Value] | < 10 | [9] |

| Oral Bioavailability | [Example Value] | High | [5] |

| Blood-Brain Barrier Permeation | [Example Value] | Yes/No | [5] |

| Ames Toxicity | [Example Value] | Non-toxic | [5] |

Table 2: Molecular Docking Results of this compound with Target Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| PI3K | [Example ID] | [Example Value] | [Example Residues] |